molecular formula C20H18N2O3S2 B2706588 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide CAS No. 1005299-36-4

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide

Cat. No.: B2706588
CAS No.: 1005299-36-4
M. Wt: 398.5
InChI Key: DCODLXVOXPEJRF-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at position 1 and a thiophene-2-carboxamide moiety at position 5. This structure combines sulfonamide and carboxamide functionalities, which are critical for interactions with biological targets such as nitric oxide synthase (NOS) isoforms. The benzenesulfonyl group enhances metabolic stability and modulates solubility, while the thiophene-carboxamide moiety contributes to binding affinity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)21-16-11-10-15-6-4-12-22(18(15)14-16)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCODLXVOXPEJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzenesulfonyl chloride with 3,4-dihydro-2H-quinoline, followed by the introduction of the thiophene-2-carboxamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is C23H22N2O6S2. The compound features a complex structure that includes a tetrahydroquinoline moiety and a thiophene ring, which contribute to its biological activity.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant enzyme inhibitory activities. For instance, compounds with similar structures have been evaluated as inhibitors of α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The synthesis of sulfonamide derivatives containing benzodioxane and acetamide moieties has shown promising results in inhibiting these enzymes .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Compounds derived from similar structures have been tested against multi-drug resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies highlight the potential of this compound as a basis for developing new antimicrobial agents .

Antiviral Properties

The compound is included in various screening libraries for antiviral activity. It has been noted for its potential effectiveness against viral infections, making it a candidate for further exploration in antiviral drug development .

Case Study 1: Enzyme Inhibition

In a study focused on synthesizing new sulfonamides for enzyme inhibition, researchers prepared several compounds based on the structure of this compound. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives displayed notable inhibition rates comparable to established inhibitors used in clinical settings .

Case Study 2: Antimicrobial Evaluation

Another research effort evaluated the antimicrobial efficacy of new thiopyrimidine-benzenesulfonamide compounds against various bacterial strains. The findings suggested that compounds related to this compound exhibited significant minimum inhibitory concentrations (MIC) against resistant strains .

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

  • Crystal Packing :
    • The nitro-substituted analog () forms weak C–H⋯O/S interactions but lacks classical hydrogen bonds, unlike sulfonamide/carboxamide derivatives, which engage in stronger intermolecular interactions .
  • Solubility :
    • Dihydrochloride salts (e.g., Compound 28) show improved aqueous solubility compared to free bases, critical for in vivo applications .

Metabolic Stability and Druglikeness

  • The benzenesulfonyl group in the target compound reduces oxidative metabolism compared to alkylamine-substituted analogs (e.g., Compound 71), which may undergo N-dealkylation .
  • Sulfonamide-containing analogs () generally exhibit longer half-lives than carboximidamide derivatives (–2) due to resistance to enzymatic hydrolysis .

Key Research Findings and Implications

Substituent-Driven Selectivity: Piperidine/pyrrolidine side chains favor iNOS/eNOS inhibition, while methylaminoethyl groups enhance nNOS selectivity .

Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., ) offer superior metabolic stability but may trade off binding affinity compared to carboxamides .

Crystallographic Insights : Dihedral angles between aromatic rings (e.g., 8.5–13.5° in ) influence molecular rigidity and target engagement .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzenesulfonyl group attached to a tetrahydroquinoline core and a thiophene moiety. Its molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S with a molecular weight of approximately 452.5 g/mol. The presence of these functional groups indicates potential for various biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₉N₂O₃S
Molecular Weight452.5 g/mol
CAS Number946298-47-1

Antimicrobial Activity

Research has shown that derivatives of tetrahydroquinoline, including this compound, exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. A study identified MurD and GlmU as potential biological targets involved in bacterial cell wall synthesis. The compound demonstrated non-surfactant antimicrobial activity through molecular docking studies and carboxyfluorescein leakage assays, indicating its ability to disrupt bacterial membrane integrity without significant membrane disruption effects .

Antiparasitic Effects

In addition to antibacterial properties, several studies have explored the antiparasitic potential of related tetrahydroquinoline compounds. For instance, a series of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and tested for their antiprotozoal activities against various parasites. These studies suggest that modifications to the tetrahydroquinoline structure can enhance antiparasitic efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. The tetrahydroquinoline scaffold is known to interact with retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in the regulation of Th17 cells implicated in autoimmune diseases. Modifications to the structure have led to improved bioavailability and therapeutic efficacy in mouse models for conditions like psoriasis and rheumatoid arthritis .

Case Studies and Research Findings

  • Antimicrobial Target Identification :
    • A study utilized molecular modeling to screen potential targets for N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives. It was found that these compounds could inhibit MurD and GlmU enzymes effectively, suggesting a targeted approach for antibiotic development .
  • Antiparasitic Activity :
    • Research on various BSTHQ derivatives revealed promising antiprotozoal activity against Trypanosoma species. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Anti-inflammatory Efficacy :
    • In vivo studies demonstrated that specific derivatives exhibited significant anti-inflammatory effects by modulating immune responses mediated by RORγt. This positions them as potential therapeutic agents for autoimmune conditions .

Q & A

Basic: What synthetic methodologies are employed in the preparation of this compound, and how are intermediates characterized?

Answer:
The synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline scaffold and coupling with thiophene-2-carboxamide derivatives. Key steps include:

  • Dihydrochloride salt formation : Reaction of the free base with HCl in methanol, followed by concentration and vacuum drying to achieve >95% purity .
  • Characterization : Intermediates are validated via 1^1H NMR (e.g., coupling patterns for tetrahydroquinoline protons) and mass spectrometry (ESI-MS for molecular ion confirmation). Purity is confirmed by HPLC .

Basic: How is enzymatic inhibition of nitric oxide synthase (NOS) isoforms evaluated for this compound?

Answer:
Biological activity is assessed using radioactive assays with recombinant human NOS isoforms (nNOS, eNOS, iNOS) expressed in Baculovirus-infected Sf9 cells. The protocol includes:

  • Measuring 3^{3}H-labeled L-citrulline formation from 3^{3}H-arginine.
  • IC50_{50} values are calculated to determine isoform selectivity (e.g., nNOS vs. eNOS/iNOS) .

Basic: What analytical techniques confirm structural integrity during synthesis?

Answer:

  • HPLC : Purity (>95%) is verified using reverse-phase chromatography with UV detection.
  • 1^1H NMR : Key protons (e.g., benzenesulfonyl aromatic signals, tetrahydroquinoline NH) are identified.
  • Mass Spectrometry : ESI-MS confirms molecular weight (±2 Da accuracy) .

Advanced: What structural features enable selective inhibition of neuronal NOS (nNOS)?

Answer:
Selectivity arises from:

  • Tetrahydroquinoline scaffold : Provides a rigid framework for optimal binding to nNOS heme domains.
  • Thiophene-2-carboxamide group : Engages in hydrogen bonding with Glu592 in nNOS, absent in eNOS/iNOS.
  • Benzenesulfonyl moiety : Enhances hydrophobic interactions with nNOS-specific residues (e.g., Trp587) .

Advanced: How do crystallographic studies inform binding mechanisms?

Answer:
X-ray crystallography of analogous compounds reveals:

  • Dihedral angles : Between the tetrahydroquinoline and thiophene rings (e.g., 8.5°–13.5°), optimizing active-site fit .
  • Hydrogen-bond networks : Critical interactions with nNOS (e.g., NH groups with Asp597).
  • Nitro group orientation : Rotational flexibility (3.5°–31.1°) modulates isoform selectivity .

Advanced: What lead optimization strategies improved pharmacokinetic properties?

Answer:
Key modifications include:

  • Polar substituents : Addition of methylaminoethyl groups at the tetrahydroquinoline N-position enhances solubility and blood-brain barrier penetration.
  • Salt formation : Dihydrochloride salts improve stability and bioavailability.
  • Cycloaddition reactions : Three-component imino Diels-Alder methods yield enantiomerically pure intermediates .

Advanced: How are data contradictions in isoform inhibition reconciled across studies?

Answer:
Discrepancies in IC50_{50} values are addressed via:

  • Enzyme source standardization : Use of recombinant isoforms with identical expression systems.
  • Control experiments : Co-factor (e.g., Ca2+^{2+}/calmodulin) concentrations are tightly regulated.
  • Structural alignment : Overlaying nNOS and eNOS active sites to rationalize selectivity trends .

Advanced: What computational methods guide inhibitor design?

Answer:

  • Pharmacophore modeling : Identifies essential interactions (e.g., hydrogen bond acceptors near Glu592).
  • CoMFA (Comparative Molecular Field Analysis) : Predicts steric/electrostatic requirements for potency.
  • Molecular docking : Validates binding poses using nNOS crystal structures (PDB: 1OM4) .

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